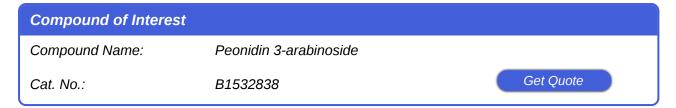


An In-depth Technical Guide to Peonidin 3arabinoside: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. This document provides a comprehensive technical overview of the chemical structure, physicochemical and spectral properties, and known biological activities of **Peonidin 3-arabinoside**. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activities are also presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

Peonidin 3-arabinoside is a glycoside of peonidin, where an arabinose sugar moiety is attached at the 3-position of the C-ring of the peonidin aglycone. The core structure is the flavylium cation, which is characteristic of anthocyanins.

Table 1: Chemical Identifiers of Peonidin 3-arabinoside



Identifier	Value	Source
IUPAC Name	(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride	[1]
Synonyms	Peonidin-3-o-arabinoside chloride, Peonidin arabinoside, Peonidin 3-monoarabinoside	[1]
Molecular Formula	C21H21ClO10	[1][2]
Molecular Weight	468.8 g/mol	[1][2]
CAS Number	27214-74-0	[1]

Physicochemical and Spectral Properties

Peonidin 3-arabinoside is a dark red to purple powder.[2] It is highly soluble in water and is susceptible to degradation by hydrolysis at temperatures above 40°C.[2] For long-term storage, it should be kept in the dark at temperatures below -5°C.[2]

Table 2: Physicochemical Properties of **Peonidin 3-arabinoside**

Property	Value	Source
Appearance	Dark red/purple powder	[2]
Solubility	Highly water-soluble	[2]
Stability	Degrades at temperatures > 40°C	[2]
pKa (strongest acidic)	6.4 (Predicted)	[3]
pKa (strongest basic)	-3.5 (Predicted)	

Table 3: Spectral Data for **Peonidin 3-arabinoside**



Spectral Data	Value	Source
UV-Vis λmax	280 nm, 520 nm (in HPLC mobile phase)	[2]
¹H NMR (600 MHz, CD₃OD)	δ 8.81 (s, 1H), 7.61 (s, 2H), 6.73 (s, 1H), 6.53 (d, J=4.8 Hz, 1H), 5.25 (d, J=7.2 Hz, 1H), 3.85-3.87 (m, 1H), 3.67-3.69 (m, 1H), 3.63-3.66 (m, 1H), 3.49-3.52 (m, 2H), 3.38-3.42 (m, 1H)	
¹³ C NMR (150 MHz, CD₃OD)	δ 170.2, 163.5, 159.1, 157.4, 147.4, 145.7, 144.7, 135.7, 119.8, 113.1, 112.4, 103.4, 103.2, 95.0, 78.7, 78.0, 74.7, 71.0, 62.3	-

Biological Activities and Signaling Pathways

Flavonoids, including anthocyanins like **Peonidin 3-arabinoside**, are known for their antioxidant, anti-inflammatory, and anticancer properties. While specific studies on **Peonidin 3-arabinoside** are limited, research on the broader class of anthocyanins and closely related compounds like Peonidin 3-glucoside provides insights into its potential biological activities.

Antioxidant Activity

The antioxidant activity of anthocyanins stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is a key contributor to their protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

Flavonoids have been shown to exert anti-inflammatory effects by modulating various signaling pathways, most notably the NF-kB pathway. NF-kB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.





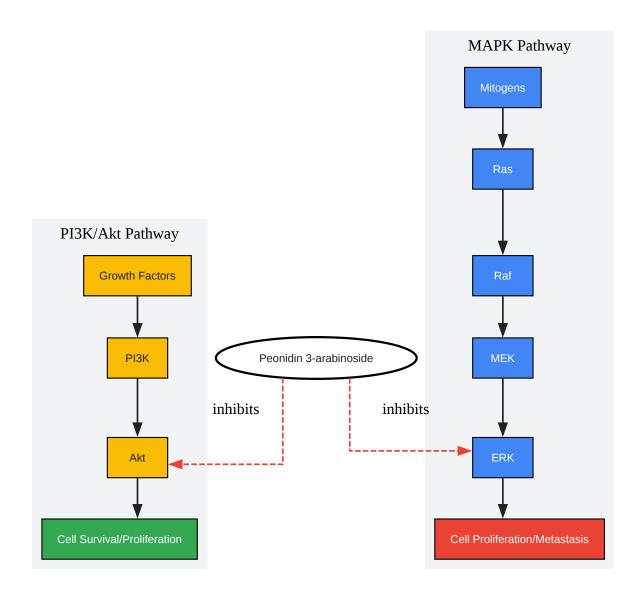
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Inhibition of the NF-κB Signaling Pathway.

Anticancer Activity

Anthocyanins have demonstrated potential anticancer effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt and MAPK pathways. For instance, the related compound Peonidin 3-glucoside has been shown to inhibit the MAPK pathway in lung cancer cells.





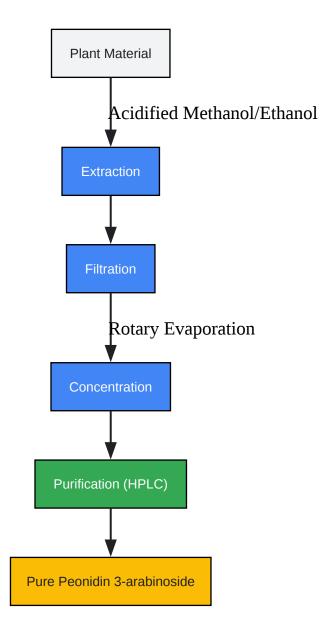
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Potential Anticancer Signaling Pathways.

Experimental Protocols Isolation and Purification of Peonidin 3-arabinoside

This protocol describes a general method for the extraction and purification of **Peonidin 3-arabinoside** from plant material.





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Isolation and Purification Workflow.

Materials and Reagents:

- Plant material (e.g., berries, flowers)
- Methanol or Ethanol
- Hydrochloric acid (HCI) or Formic acid
- Filter paper



- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Extraction: Homogenize the plant material and extract with an acidified solvent (e.g., methanol with 0.1% HCl) to stabilize the anthocyanins.
- Filtration: Filter the mixture to remove solid plant debris.
- Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
- Purification: Purify the crude extract using preparative HPLC with a C18 column. A common mobile phase system is a gradient of acidified water and methanol.
- Identification: Collect the fraction corresponding to **Peonidin 3-arabinoside** and confirm its identity using analytical techniques such as LC-MS and NMR.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add various concentrations of **Peonidin 3-arabinoside** to the wells.
- Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.



Principle: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

Procedure:

- Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
- Dilute the ABTS radical solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.
- Add different concentrations of **Peonidin 3-arabinoside** to the ABTS radical solution.
- After a set incubation time, measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Procedure:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Peonidin 3-arabinoside** for a specified period (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at approximately 570 nm.
- Calculate the percentage of cell viability and determine the IC₅₀ value.



Conclusion

Peonidin 3-arabinoside is a promising natural compound with significant antioxidant and potential anti-inflammatory and anticancer activities. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Peonidin 3-arabinoside: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532838#chemical-structure-and-properties-of-peonidin-3-arabinoside]

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